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Introduction to Photochemical Internalization and
IRDye 700DX

Photochemical Internalization (PCI) is an innovative technology designed to enhance the intracellular

delivery of macromolecular therapeutic agents that would otherwise be degraded in endolysosomal

compartments. This light-activated endosomal escape mechanism leverages the precise spatiotemporal

control of photochemistry to overcome one of the most significant barriers in drug delivery. The PCI process

involves the light-based activation of photosensitizers specifically localized in endocytic membranes,

inducing rupture of these membranes upon illumination and thereby releasing entrapped therapeutic

molecules to their intracellular targets before lysosomal degradation can occur. This technology has

demonstrated remarkable efficacy in improving the biological activity of various macromolecules, including

type I ribosome-inactivating proteins, immunotoxins, gene-encoding plasmids, adenovirus, peptide

nucleic acids, and chemotherapeutic agents like bleomycin, with up to 100-fold increases in biological

activity reported in several studies. [1]

IRDye 700DX is a silicon phthalocyanine derivative that has emerged as a particularly effective

photosensitizer for PCI applications due to its unique photochemical and biochemical properties. Unlike

conventional porphyrin-based photosensitizers, IR700 is highly water-soluble, featuring hydrophilic axial
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ligands containing sulfonic acid groups that confer exceptional solubility in physiological buffers. This

characteristic prevents aggregation and precipitation, which commonly plague hydrophobic photosensitizers.

The dye can be conveniently conjugated to targeting ligands such as antibodies, peptides, or other

biomolecules via its N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary

amines under mild conditions. IR700 is activated by near-infrared (NIR) light at 690 nm, enabling deeper

tissue penetration compared to visible light-activiated photosensitizers while minimizing absorption by

endogenous chromophores. Its dual functionality as both a therapeutic agent and a fluorescent probe

enables real-time monitoring of conjugate distribution and cellular uptake, making it an excellent theranostic

agent for advanced drug delivery applications. [2] [3]

Table 1: Comparison of Photosensitizer Properties for PCI Applications

Property IRDye 700DX
Conventional
Porphyrins

Aluminum
Phthalocyanines

Water Solubility High (due to sulfonic
acid groups)

Generally low Moderate (tetrasulfonated
derivatives)

Activation
Wavelength

690 nm (NIR) 630-670 nm (Visible) 670-680 nm (Visible-Red)

Tissue Penetration
Depth

5-10 mm 1-3 mm 2-5 mm

Conjugation
Chemistry

NHS ester (amine-
reactive)

Varied, often complex Sulfonyl chlorides, NHS
esters

Extinction
Coefficient

High (~200,000
M⁻¹cm⁻¹)

Moderate (~50,000
M⁻¹cm⁻¹)

High (~150,000 M⁻¹cm⁻¹)

Fluorescence
Quantum Yield

Moderate (enables
imaging)

Low to moderate Moderate to high

Dark Toxicity Minimal Variable, often
significant

Generally low
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IRDye 700DX Conjugation Protocols

Antibody Conjugation via NHS Ester Chemistry

The following protocol describes the conjugation of IRDye 700DX to monoclonal antibodies, which

represents the most common application for PCI targeting. This method produces stable, target-specific

conjugates with preserved immunoreactivity when optimized conjugation parameters are maintained.

Materials Required:

IRDye 700DX NHS ester (LI-COR Biosciences)
Monoclonal antibody of interest (e.g., panitumumab, trastuzumab)

0.1 M Na₂HPO₄ buffer, pH 8.5-8.6
Dimethyl sulfoxide (DMSO), anhydrous grade

Sephadex G25 or G50 column (e.g., PD-10, GE Healthcare)
Centrifugal concentrators (30K MWCO)

Coomassie Plus Protein Assay Kit (Thermo Fisher Scientific)
UV-Vis spectrophotometer

Step-by-Step Procedure:

Antibody Preparation: Dialyze the monoclonal antibody (1-2 mg/mL) against 0.1 M Na₂HPO₄ buffer

(pH 8.5) to remove amine-containing buffers such as Tris or glycine that would compete in the

conjugation reaction. Concentrate to 2-5 mg/mL using a 30K MWCO centrifugal concentrator.

Dye Solution Preparation: Dissolve IRDye 700DX NHS ester in anhydrous DMSO to prepare a 5

mM stock solution (9.77 mg/mL). Vortex thoroughly and centrifuge briefly to ensure complete

dissolution. Use immediately or store in aliquots at -20°C protected from light.

Conjugation Reaction: Add IR700 stock solution to the antibody solution at a molar ratio of 4-5:1

(dye:antibody). For 1 mg of antibody (6.8 nmol for IgG), this typically requires 66.8 μg of IR700 (34.2

nmol). Mix gently by pipetting and incubate at room temperature for 2 hours with continuous gentle

agitation. Protect from light by wrapping the reaction tube in aluminum foil. [4] [5]

Purification: Purify the conjugation mixture using a Sephadex G25 column equilibrated with PBS or a

preferred storage buffer. Collect 0.5-1 mL fractions and monitor for the colored conjugate.
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Alternatively, use dialysis against PBS overnight at 4°C with 2-3 buffer changes.

Characterization: Determine the protein concentration using the Coomassie Plus assay according to

manufacturer instructions, measuring absorption at 595 nm. Determine the IR700 concentration by

measuring absorbance at 689 nm (ε = 165,000 M⁻¹cm⁻¹). Calculate the degree of labeling (DOL)

using the formula:

DOL = (A₆₈₉ × dilution factor) / (165,000 × C)

Where C is the antibody concentration in M. Aim for a DOL of 2-4 IR700 molecules per antibody for

optimal performance. [5]

Quality Control: Analyze conjugate integrity by SDS-PAGE under non-reducing and reducing

conditions. The conjugate should show characteristic fluorescent bands corresponding to the antibody

heavy and light chains when visualized using a NIR imaging system. Evaluate immunoreactivity by

flow cytometry or ELISA comparing conjugated versus native antibody.

Table 2: Characterization Parameters for IR700-Antibody Conjugates

Parameter Optimal Range
Assessment
Method

Impact of Deviation

Degree of Labeling
(DOL)

2.0-4.0 UV-Vis spectroscopy Low DOL: Reduced efficacy; High

DOL: Altered binding, aggregation

Monomer Content >95% Size exclusion

chromatography

Aggregates: Increased non-specific

uptake, potential immunogenicity

Immunoreactivity >80% retained Flow cytometry,

ELISA

Reduced binding: Decreased

target specificity and efficacy

Fluorescence
Intensity

Consistent

batch-to-batch

Fluorometry, NIR

imaging

Variable signals: Inconsistent

dosing and imaging performance

Endotoxin Level <1 EU/mg LAL assay High levels: In vitro cytotoxicity, in

vivo inflammatory responses
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Peptide and Small Molecule Conjugation

For applications requiring smaller targeting moieties or altered pharmacokinetics, IRDye 700DX can be

conjugated to peptides or other amine-containing molecules using similar NHS ester chemistry:

Peptide Preparation: Dissolve the peptide in DMSO or 0.1 M Na₂HPO₄ buffer (pH 8.5) at 1-5

mg/mL. Ensure the peptide contains at least one primary amine (N-terminus or lysine side chain) for

conjugation.

Conjugation: Add IR700 NHS ester solution at a 2-3:1 molar ratio (dye:peptide). Incubate at room

temperature for 1-2 hours with gentle mixing.

Purification: Purify using reverse-phase HPLC or size exclusion chromatography depending on

peptide size and hydrophobicity.

Characterization: Analyze by MALDI-TOF MS to confirm molecular weight increase and determine

labeling efficiency. [6]

Experimental Applications and Protocols

In Vitro PCI

The following protocol describes the application of IR700-based PCI for enhanced intracellular delivery of

co-incubated therapeutic agents in cell culture models.

Materials Required:

Target cells (appropriate for the targeting moiety)
IR700-conjugate

Therapeutic macromolecule (e.g., toxin, nucleic acid, protein)
Cell culture medium and supplements

NIR light source (LED or laser, 690 ± 10 nm)
Cell viability assay reagents (e.g., MTT, WST-8, propidium iodide)

Live-cell imaging system (optional)

Procedure:
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Cell Seeding: Seed target cells in 96-well or 24-well plates at appropriate densities (typically 5,000-

20,000 cells/well for 96-well plates) and culture for 24 hours to allow attachment.

Pre-incubation with Conjugate: Dilute the IR700-conjugate in serum-free or complete medium and

add to cells at optimized concentrations (typically 1-10 μg/mL based on antibody content). Incubate

for 4-24 hours at 37°C to allow cellular binding and internalization.

Therapeutic Agent Application: Add the macromolecular therapeutic agent at various concentrations

during the final 2-4 hours of the conjugate incubation period. The timing should allow co-localization

in endocytic compartments.

Light Activation:

Wash cells twice with PBS to remove unbound conjugate and therapeutic agent.
Add fresh PBS or culture medium (without phenol red if possible).

Expose cells to NIR light at 690 nm. The typical light intensity ranges from 10-100 mW/cm² with
light doses of 0.5-10 J/cm².
For precise light dosimetry, calculate exposure time using: Time (seconds) = Light Dose
(J/cm²) / Light Intensity (W/cm²).
Return cells to incubator with fresh culture medium. [4] [5]

Assessment of Efficacy:

Cell Viability: Measure 24-72 hours post-PCI using MTT, WST-8, or similar assays.

Endosomal Escape: Evaluate 1-6 hours post-PCI using fluorescently-labeled therapeutic
agents and confocal microscopy.

Biological Activity: Assess using target-specific assays (e.g., protein expression knockdown
for siRNA, cytotoxicity for toxins).

The following diagram illustrates the sequential mechanism of the IRDye 700DX-based PCI process:
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In Vivo PCI

For translational applications, the following protocol describes the implementation of IR700-based PCI in

animal models:

Materials Required:

Animal model with appropriate tumors or disease phenotype

IR700-conjugate
Therapeutic agent

NIR light source (laser or LED with fiber optic delivery)
Anesthesia system

In vivo imaging system (for IR700 fluorescence)

Procedure:

Dosing: Administer the IR700-conjugate via intravenous injection (10-100 μg based on antibody

content per mouse) and allow 24-48 hours for biodistribution and target accumulation.

Therapeutic Agent Administration: Administer the macromolecular therapeutic agent at the optimal

timepoint based on pharmacokinetic studies (typically 4-24 hours after conjugate administration).

Light Activation:

Anesthetize animals and position for light delivery.
Expose the target tissue to NIR light at 690 nm. Typical parameters for superficial tumors: 50-
100 mW/cm² for 10-30 minutes (total dose: 30-100 J/cm²).
For deeper tissues, consider interstitial light delivery via fiber optics.

Monitor IR700 fluorescence before, during, and after illumination to assess photobleaching. [5]

Assessment:

Evaluate therapeutic efficacy by tumor volume measurements, survival studies, or molecular

markers.
Analyze tissue distribution of the therapeutic agent compared to non-PCI controls.

Perform histology to assess tissue damage and endosomal escape markers.

Troubleshooting and Optimization
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Common Conjugation Issues

Low Degree of Labeling: Increase dye:protein ratio, ensure pH >8.0, use fresh dye stock, extend
reaction time to 2-4 hours.

Protein Aggregation: Reduce dye:protein ratio, include gentle detergents (0.01% Tween-20), use
shorter reaction times, employ size exclusion chromatography for aggregate removal.

Reduced Immunoreactivity: Optimize dye:protein ratio to avoid modifying critical lysines in
complementarity-determining regions, consider site-specific conjugation approaches.

Experimental Optimization

Light Dose Optimization: Perform dose-response curves with light doses ranging from 0.1-50 J/cm²

to establish the therapeutic window for each cell type or tissue.
Temporal Optimization: Systemically vary the time between therapeutic agent administration and

light exposure (0-12 hours) to identify the optimal interval for endosomal co-localization.
Oxygen Dependence: Be aware that IR700-mediated photochemical effects are oxygen-dependent.

For hypoxic tumors or tissues, consider strategies to improve oxygenation or adjust light delivery
parameters. [4]

Conclusion

IRDye 700DX-based PCI represents a powerful platform for enhancing the intracellular delivery of diverse

therapeutic macromolecules. The protocols outlined in this document provide researchers with standardized

methods for conjugate preparation, characterization, and application in both in vitro and in vivo settings. The

unique photophysical properties of IR700, combined with its conjugation flexibility and the spatial-temporal

control offered by NIR light activation, make this technology particularly valuable for overcoming

endosomal entrapment—a significant bottleneck in biomacromolecular drug development. When

implementing these protocols, careful attention to conjugation quality control, light dosimetry parameters,

and temporal aspects of cellular processing will maximize experimental success and reproducibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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